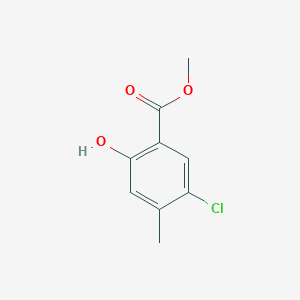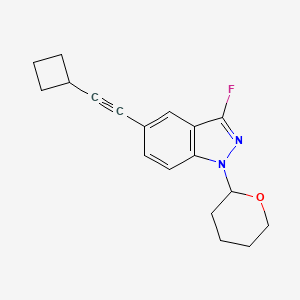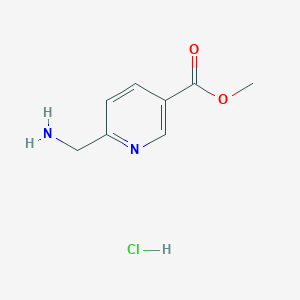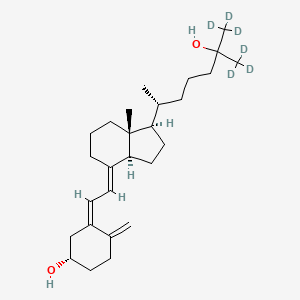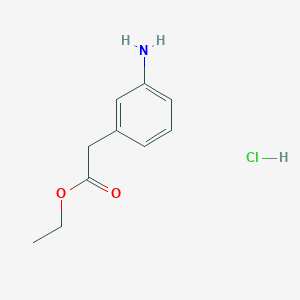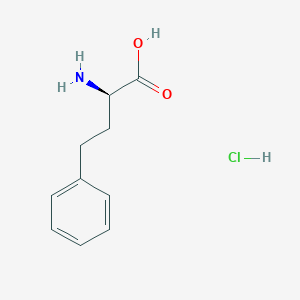
D-(R)-Homophenylalanine HCl
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves understanding the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes and the products formed .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as reactivity, stability) .Aplicaciones Científicas De Investigación
Enzyme Function and Mechanism
- D-(R)-Homophenylalanine HCl plays a role in the enzymatic hydroxylation of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. This process is crucial for the biosynthesis of biogenic amines, with enzymes like dihydropteridine reductase (DHPR) and tyrosine hydroxylase (TH) being central to the catalytic activities in the brain across different life stages. The relationship between DHPR and TH is vital for understanding neurotransmitter synthesis and its regulation during development and senescence (Algeri et al., 1977).
Substrate Specificity and Enzyme Engineering
- Research on Drosophila has shown a single locus encoding both phenylalanine hydroxylase and tryptophan hydroxylase activities, highlighting the complex enzymatic pathways involving aromatic amino acids and their derivatives. This dual-function enzyme contributes to the metabolic versatility in biological systems, impacting neurotransmitter production and regulation (Neckameyer & White, 1992).
Drug Development and Therapeutic Applications
- The increased hydrophobicity of certain compounds, achieved by incorporating hydrophobic D-amino acids like D-(R)-Homophenylalanine, has been investigated for developing potent superagonist analogues of luteinizing hormone-releasing hormone (LH-RH). These analogues have shown significant potential in fertility regulation and could pave the way for new therapeutic strategies in reproductive health (Nestor et al., 1982).
Metabolic Engineering
- In the field of metabolic engineering, the conversion of phenylpyruvate, a precursor of L-phenylalanine, to D-phenylglycine (D-Phg) through an engineered pathway involving hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and hydroxyphenylglycine aminotransferase (HpgAT) demonstrates the application of D-(R)-Homophenylalanine HCl in producing valuable pharmaceutical intermediates from basic metabolic substrates (Müller et al., 2006).
Protein Formulation and Stability
- The role of basic and hydrophobic amino acids, including derivatives of phenylalanine, in the freeze- and vacuum-drying behavior of proteins has been explored to understand their potential as adjuvants in protein formulation. Such studies contribute to the development of stable protein-based therapeutics and highlight the importance of amino acid properties in pharmaceutical formulations (Mattern et al., 1999).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-amino-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBMONIBOQCTCF-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-(R)-Homophenylalanine HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)

![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1530449.png)
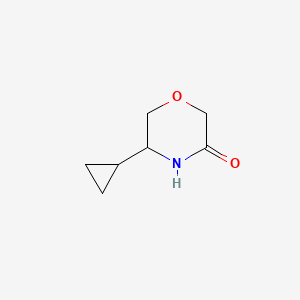
![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)
